

In-depth Technical Guide: Safety and Toxicity Profile of Si5-N14

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Compound of Interest

Compound Name: Si5-N14

Cat. No.: B15578724

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Executive Summary

This document provides a comprehensive overview of the non-clinical safety and toxicity profile of **Si5-N14**, a novel investigational compound. The assessment is based on a series of in vitro and in vivo studies designed to identify potential hazards and characterize the dose-response relationship for toxicity. All studies were conducted in compliance with Good Laboratory Practice (GLP) regulations.

In Vitro Toxicity

A battery of in vitro assays was conducted to assess the cytotoxic, genotoxic, and phototoxic potential of **Si5-N14**.

Cytotoxicity

The cytotoxic potential of **Si5-N14** was evaluated in various cell lines to determine its effect on cell viability.

Table 1: In Vitro Cytotoxicity of **Si5-N14** (IC50 Values)

Cell Line	Assay Type	Incubation Time (hours)	IC50 (μM)
HepG2 (Human Liver)	MTT	24	> 100
HEK293 (Human Kidney)	Neutral Red Uptake	24	> 100
CHO (Chinese Hamster Ovary)	LDH Release	24	85.2

- Cell Seeding: HepG2 cells were seeded in 96-well plates at a density of 1×10^4 cells/well and allowed to adhere for 24 hours.
- Compound Treatment: Cells were treated with **Si5-N14** at concentrations ranging from 0.1 to 100 μM for 24 hours.
- MTT Addition: 20 μL of 5 mg/mL MTT solution was added to each well and incubated for 4 hours at 37°C.
- Formazan Solubilization: The medium was removed, and 150 μL of DMSO was added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

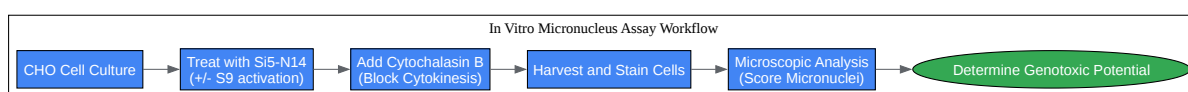
Genotoxicity

The genotoxic potential of **Si5-N14** was assessed using the Ames test and an in vitro micronucleus assay.

Table 2: Genotoxicity Profile of **Si5-N14**

Assay	Test System	Metabolic Activation (S9)	Result
Bacterial Reverse Mutation (Ames)	S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA)	With and Without	Non-mutagenic
In Vitro Micronucleus Test	Chinese Hamster Ovary (CHO) cells	With and Without	Negative

- Cell Treatment: CHO cells were treated with **Si5-N14** at various concentrations, with and without S9 metabolic activation, for 4 hours.
- Cytochalasin B Addition: Cytochalasin B was added to block cytokinesis.
- Cell Harvesting and Staining: Cells were harvested, treated with a hypotonic solution, fixed, and stained with acridine orange.
- Microscopic Analysis: The frequency of micronuclei in binucleated cells was scored using fluorescence microscopy.



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Workflow for the in vitro micronucleus test.

In Vivo Toxicity

Single-dose and repeat-dose toxicity studies were conducted in two rodent species to evaluate the systemic toxicity of **Si5-N14**.

Acute Toxicity

An acute oral toxicity study was performed in rats to determine the maximum tolerated dose (MTD).

Table 3: Acute Oral Toxicity of **Si5-N14** in Rats

Species	Sex	Route	MTD (mg/kg)	Clinical Signs
Sprague-Dawley Rat	Male/Female	Oral (gavage)	> 2000	No adverse effects observed

Repeat-Dose Toxicity

A 28-day repeat-dose oral toxicity study was conducted in rats.

Table 4: 28-Day Repeat-Dose Oral Toxicity of **Si5-N14** in Rats

Dose Group (mg/kg/day)	Sex	Key Findings	NOAEL (mg/kg/day)
0 (Vehicle)	Male/Female	No adverse findings	-
100	Male/Female	No adverse findings	1000
300	Male/Female	No adverse findings	
1000	Male/Female	No adverse findings	

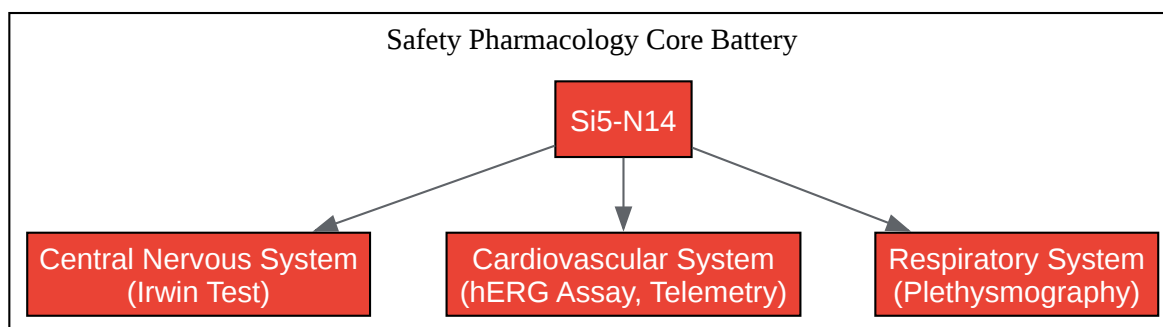
NOAEL: No-Observed-Adverse-Effect Level

- Animal Acclimation: Sprague-Dawley rats were acclimated for 7 days.
- Dosing: Animals were dosed daily via oral gavage for 28 consecutive days.
- Clinical Observations: Daily clinical observations for signs of toxicity were performed.
- Body Weight and Food Consumption: Recorded weekly.

- Clinical Pathology: Blood and urine samples were collected at termination for hematology, clinical chemistry, and urinalysis.
- Necropsy and Histopathology: A full necropsy was performed, and selected organs were weighed and processed for histopathological examination.

Safety Pharmacology

A safety pharmacology core battery of studies was conducted to assess the effects of **Si5-N14** on vital organ systems.



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Core components of the safety pharmacology assessment.

Table 5: Safety Pharmacology Profile of **Si5-N14**

System	Assay	Outcome
Central Nervous	Irwin Test (Rats)	No effects on neurobehavioral parameters up to 1000 mg/kg
Cardiovascular	hERG Assay	IC50 > 30 μ M
In Vivo Telemetry (Dogs)	No effects on blood pressure, heart rate, or ECG intervals	
Respiratory	Whole-Body Plethysmography (Rats)	No effects on respiratory rate or tidal volume

Conclusion

Based on the comprehensive non-clinical studies conducted, **Si5-N14** demonstrates a favorable safety and toxicity profile. It is non-cytotoxic and non-genotoxic in vitro. In vivo studies in rodents established a high margin of safety, with a No-Observed-Adverse-Effect Level (NOAEL) of 1000 mg/kg/day in a 28-day repeat-dose study. Furthermore, safety pharmacology studies revealed no adverse effects on the central nervous, cardiovascular, or respiratory systems. These findings support the continued development of **Si5-N14** for clinical evaluation.

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